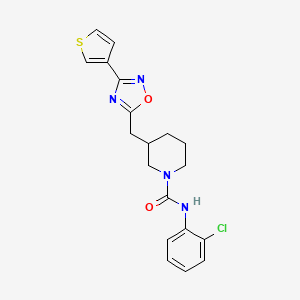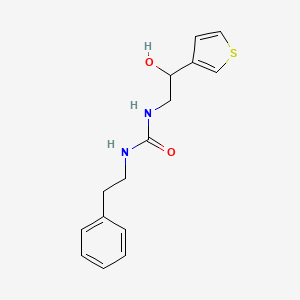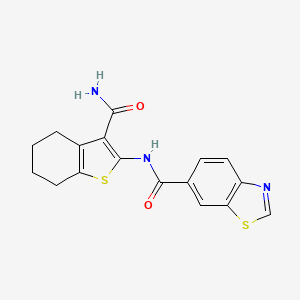![molecular formula C11H17N3 B2381377 N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine CAS No. 2287238-12-2](/img/structure/B2381377.png)
N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine” is a chemical compound with the CAS Number: 2741296-19-3 . It has a molecular weight of 191.28 . The compound is in liquid form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3/c1-14-7-9 (6-13-14)11-4-8 (11)5-12-10-2-3-10/h6-8,10-12H,2-5H2,1H3/t8-,11+/m0/s1 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is in liquid form and is stored at room temperature . It has a molecular weight of 191.28 .Scientific Research Applications
Cyclopropanamine Compounds in Central Nervous System Disorders
Research has demonstrated the use of cyclopropanamine compounds, including N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine, in the treatment of central nervous system (CNS) disorders. These compounds act as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme crucial for DNA packaging in eukaryotic cells. LSD1 inhibition leads to alterations in gene expression and has been studied for therapeutic applications in schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Asymmetric Synthesis in Medicinal Chemistry
The chemical structure of N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine has been crucial in asymmetric syntheses, particularly in creating chiral compounds for medicinal applications. The synthesis processes of such cyclopropanamine derivatives have been extensively studied to develop novel pharmaceuticals with specific enantiomeric properties, contributing to advancements in drug design and pharmacology (Alcaraz et al., 1994).
Neurokinin-1 Receptor Antagonists
Research on similar cyclopropanamine structures indicates their potential in developing neurokinin-1 (NK1) receptor antagonists. These compounds have shown efficacy in pre-clinical tests relevant to clinical effectiveness in treating conditions like emesis and depression, highlighting the broad therapeutic potential of cyclopropanamines (Harrison et al., 2001).
Cyclopropane in Biologically Active Compounds
The incorporation of cyclopropane rings in biologically active compounds, a feature of N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine, has been explored to improve activity and investigate bioactive conformations. This approach has been utilized in designing conformationally restricted analogues of histamine and other compounds, leading to the development of selective agonists for specific receptor types (Kazuta et al., 2002).
Safety and Hazards
properties
IUPAC Name |
N-[[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14-7-9(6-13-14)11-4-8(11)5-12-10-2-3-10/h6-8,10-12H,2-5H2,1H3/t8-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUNACSUPDAGOW-GZMMTYOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2CNC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2C[C@H]2CNC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(2-hydroxybenzyl)amino]phenyl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381294.png)
![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)
![ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2381297.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enamide](/img/structure/B2381299.png)
![N-(2,4-dimethoxyphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2381300.png)

![7-(2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2381303.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2381306.png)
![4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2381307.png)

![methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate](/img/structure/B2381313.png)
![3-(3-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381316.png)
